molecular formula C9H14O3 B12280476 (1S)-2,2-dimethyl-4-oxocyclohexane-1-carboxylic acid

(1S)-2,2-dimethyl-4-oxocyclohexane-1-carboxylic acid

Cat. No.: B12280476
M. Wt: 170.21 g/mol
InChI Key: NZSQDCPBCNZMHB-SSDOTTSWSA-N
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Description

(1S)-2,2-Dimethyl-4-oxocyclohexane-1-carboxylic acid is an organic compound with a unique structure characterized by a cyclohexane ring substituted with a carboxylic acid group and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2,2-dimethyl-4-oxocyclohexane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular cyclization of γ-substituted amino acid derivatives. This process often requires the use of strong acids or bases to facilitate the cyclization reaction .

Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: (1S)-2,2-Dimethyl-4-oxocyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1S)-2,2-Dimethyl-4-oxocyclohexane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S)-2,2-dimethyl-4-oxocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ketone group can participate in nucleophilic addition reactions, altering the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Uniqueness: (1S)-2,2-Dimethyl-4-oxocyclohexane-1-carboxylic acid is unique due to the presence of both the carboxylic acid and ketone groups, along with the dimethyl substitution.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

(1S)-2,2-dimethyl-4-oxocyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H14O3/c1-9(2)5-6(10)3-4-7(9)8(11)12/h7H,3-5H2,1-2H3,(H,11,12)/t7-/m1/s1

InChI Key

NZSQDCPBCNZMHB-SSDOTTSWSA-N

Isomeric SMILES

CC1(CC(=O)CC[C@@H]1C(=O)O)C

Canonical SMILES

CC1(CC(=O)CCC1C(=O)O)C

Origin of Product

United States

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